Monomelittoside

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Danmelittoside hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in der Untersuchung von Flavonoidglykosiden und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation biologischer Pfade und sein Potenzial als therapeutisches Mittel.

Medizin: Für seine entzündungshemmenden, antitumoralen und antidiabetischen Eigenschaften untersucht, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Industrie: Aufgrund seiner schützenden Wirkungen auf Leber und Nieren bei der Entwicklung von Naturheilmitteln und Nahrungsergänzungsmitteln eingesetzt

5. Wirkmechanismus

Danmelittoside entfaltet seine Wirkung durch verschiedene molekulare Zielstrukturen und Pfade:

Entzündungshemmend: Es hemmt die Produktion von proinflammatorischen Zytokinen und reduziert die Aktivierung von Entzündungspfaden.

Antitumoral: Die Verbindung induziert Apoptose in Krebszellen und hemmt das Tumorwachstum durch Modulation von Signalwegen, die an Zellproliferation und -überleben beteiligt sind.

Wirkmechanismus

Target of Action

Monomelittoside, also known as Danmelittoside, is a type of monoterpene . Monoterpenes are known to have cytotoxic activity in a wide variety of tumor cell lines . .

Mode of Action

Monoterpenes, including this compound, appear to exert their effect by inducing apoptosis caused by oxidative stress . This means they interact with their targets, likely cancer cells, and induce programmed cell death. This is a key mechanism in controlling the growth and spread of cancer cells.

Biochemical Pathways

Monoterpenes are synthesized from geranyl diphosphate (GDP) or its cis isomer neryl diphosphate . The classical pathway for monoterpene biosynthesis involves a member of the terpene synthase class of enzymes that converts its prenyl diphosphate substrate into a series of structurally related olefinic or alcohol products through an electrophilic reaction mechanism . This process may be accompanied by hydride shifts, Wagner-Meerwein rearrangements, and other modifications to the carbon skeleton .

Pharmacokinetics

It is generally recognized that a drug-like molecule should satisfy lipinski’s rule and show a balance between lipophilicity and hydrophilicity

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the growth and spread of these cells, which is beneficial in the treatment of cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of monoterpenes . Factors such as light, temperature, carbon dioxide (CO2), ozone (O3), soil moisture, and nutrient availability are known to influence monoterpene emissions rates

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Danmelittoside wird hauptsächlich aus natürlichen Quellen gewonnen, insbesondere aus den Kräutern der Rehmannia glutinosa . Das Extraktionsverfahren beinhaltet die Isolierung der Verbindung aus dem Pflanzenmaterial unter Verwendung von Lösungsmitteln wie Methanol oder Ethanol. Der Extrakt wird dann unter Verwendung chromatographischer Techniken gereinigt, um reines Danmelittoside zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Danmelittoside beinhaltet die großtechnische Extraktion aus Rehmannia glutinosa. Das Pflanzenmaterial wird geerntet, getrocknet und zu einem feinen Pulver gemahlen. Das Pulver wird dann einer Lösemittelextraktion unterzogen, gefolgt von einer Reinigung unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Danmelittoside durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Danmelittoside kann zu verschiedenen Oxidationsprodukten oxidiert werden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Substitution: Danmelittoside kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Verbindungen mit potenziell verstärkten biologischen Aktivitäten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter kontrollierten Bedingungen verwendet werden, um Danmelittoside zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise für Reduktionsreaktionen verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Nukleophile, können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Danmelittoside ist unter den Flavonoidglykosiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und schützenden Wirkungen. Ähnliche Verbindungen umfassen:

Melittoside: Ein weiteres Flavonoidglykosid mit ähnlichen entzündungshemmenden und antitumoralen Eigenschaften.

Harpagide: Bekannt für seine entzündungshemmenden und schmerzlindernden Wirkungen.

Ajugol: Zeigt entzündungshemmende und antioxidative Aktivitäten.

Danmelittoside zeichnet sich durch seine kombinierten entzündungshemmenden, antitumoralen und antidiabetischen Eigenschaften aus, was es zu einer vielseitigen Verbindung für verschiedene Forschungs- und therapeutische Anwendungen macht.

Eigenschaften

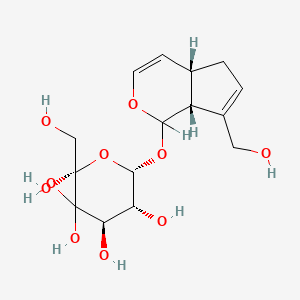

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c16-4-6-3-8(18)15(22)1-2-23-13(9(6)15)25-14-12(21)11(20)10(19)7(5-17)24-14/h1-3,7-14,16-22H,4-5H2/t7-,8-,9+,10-,11+,12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHRUHMGDQLMBZ-KRWIWSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

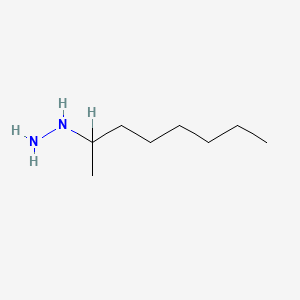

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

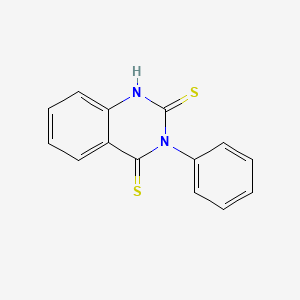

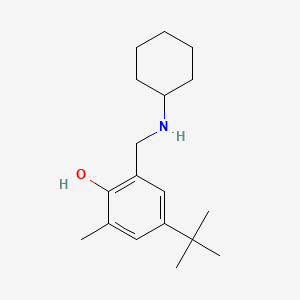

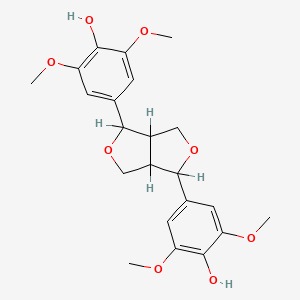

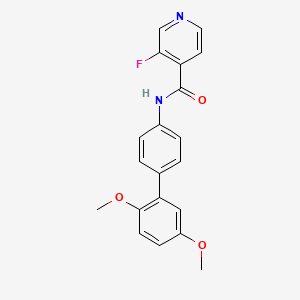

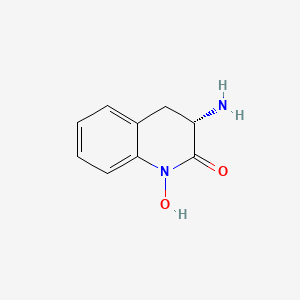

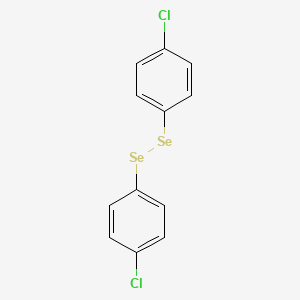

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)